

The Critical Role of Thermochemical Data in Pharmaceutical Development

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Compound of Interest

Compound Name: *1-Piperidin-1-ylmethyl-propylamine*
CAS No.: 62453-97-8
Cat. No.: B2565843

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In the landscape of drug discovery and development, a thorough understanding of a molecule's energetic properties is indispensable. Thermochemical data, such as the standard enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), and heat capacity (C_p), govern a substance's thermodynamic stability and its potential to undergo chemical transformations. For a candidate like **1-Piperidin-1-ylmethyl-propylamine**, this information is crucial for:

- **Predicting Reaction Energetics:** Understanding whether synthetic routes are exothermic or endothermic.
- **Assessing Stability:** Determining the inherent stability of the molecule under various conditions, which is critical for formulation and storage.
- **Modeling Drug-Receptor Interactions:** The binding of a ligand to a receptor is a thermodynamic process. Knowledge of the ligand's intrinsic energetics contributes to a more accurate model of binding thermodynamics.

- Safety and Hazard Analysis: Identifying potential exothermic decomposition pathways that could pose risks during manufacturing or handling.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemical characterization is experimental measurement. For organic nitrogen compounds like **1-Piperidin-1-ylmethyl-propylamine**, combustion calorimetry is the primary method for determining the enthalpy of formation.

Principle of Combustion Calorimetry

The standard enthalpy of formation of a compound is determined indirectly. First, the standard enthalpy of combustion ($\Delta_c H^\circ$) is measured by burning the substance in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

The enthalpy of formation is then calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

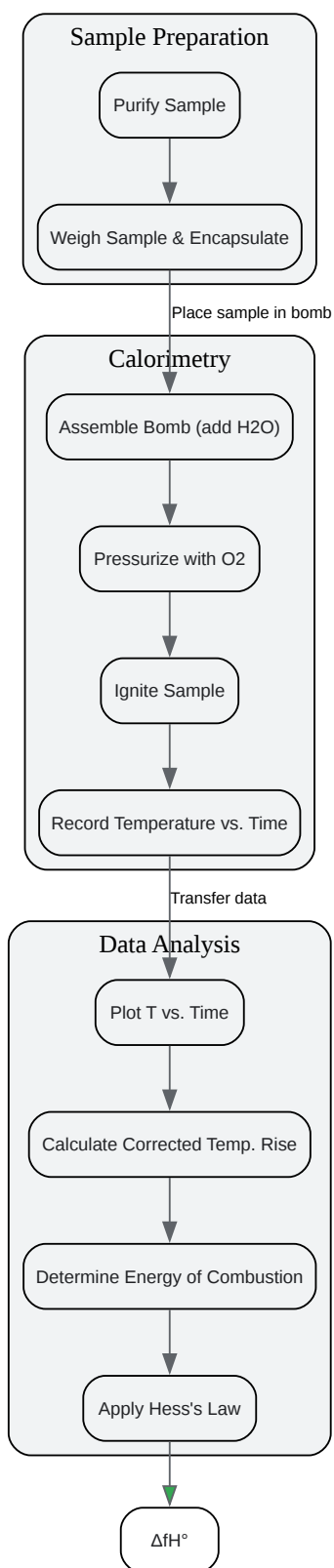
Experimental Protocol: Static Bomb Calorimetry

A detailed protocol for determining the standard massic energy of combustion for **1-Piperidin-1-ylmethyl-propylamine** would be as follows:

- Sample Preparation: A precise mass of the purified liquid sample is encapsulated in a combustible container of known mass and heat of combustion.
- Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard substance, such as benzoic acid, under identical conditions.^{[1][2]}

- **Combustion:** The sample is ignited, and the temperature of the water jacket is recorded at regular intervals until it reaches a maximum and begins to cool.
- **Data Analysis:** The temperature-time data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.[3][4]
- **Calculation:** The standard specific energy of combustion is calculated, and from this, the standard molar enthalpy of combustion is derived. Using Hess's Law and the known enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, the standard molar enthalpy of formation of **1-Piperidin-1-ylmethyl-propylamine** in the liquid state can be determined.

Diagram: Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the standard enthalpy of formation.

Computational Thermochemistry: A Predictive Approach

In parallel with experimental work, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can yield accurate results, often in excellent agreement with experimental data.[5][6]

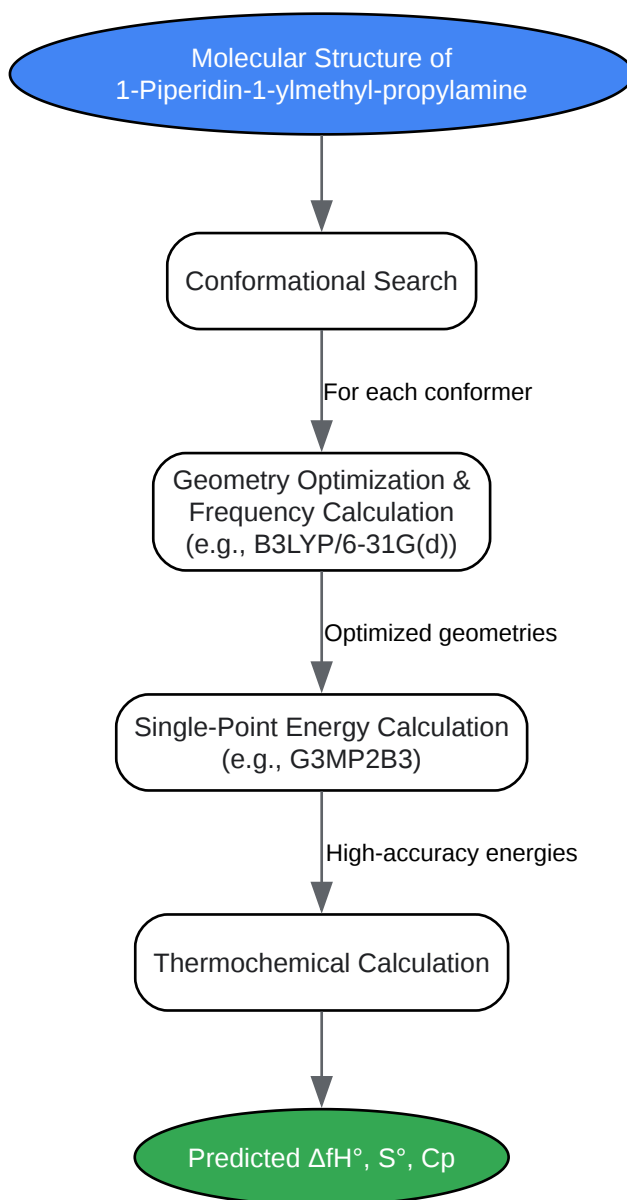
Theoretical Background

Computational methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From this, various thermochemical properties can be calculated. For molecules with multiple conformations, it is crucial to identify the lowest energy conformer and consider the contributions of other low-energy conformers to the overall thermodynamic properties using Boltzmann statistics.[7]

Computational Protocol

- **Conformational Search:** A thorough conformational search for **1-Piperidin-1-ylmethyl-propylamine** is performed to locate all significant low-energy isomers.
- **Geometry Optimization and Frequency Calculation:** The geometry of each conformer is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.
- **Single-Point Energy Calculation:** To achieve higher accuracy, single-point energy calculations are performed on the optimized geometries using a more robust method, such as the composite G3MP2B3 or CBS-QB3 methods.[6][8] These methods have shown high accuracy for similar amine compounds.[6]
- **Thermochemical Property Calculation:** The standard enthalpy of formation, entropy, and heat capacity are then calculated from the electronic energies and the results of the frequency calculations.

Diagram: Computational Workflow for Thermochemical Prediction



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Caption: Workflow for computational prediction of thermochemical data.

Summary of Key Thermochemical Parameters and Expected Values

While specific experimental values for **1-Piperidin-1-ylmethyl-propylamine** are not available, we can estimate the expected properties based on related compounds found in the literature.

Thermochemical Property	Symbol	Method of Determination	Relevance in Drug Development
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	Combustion Calorimetry & Vaporization Enthalpy	Fundamental measure of molecular stability.
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	Combustion Calorimetry	Stability in the condensed phase.
Standard Molar Entropy	S°	Heat Capacity Measurements or Computational	Relates to the degree of disorder; important for calculating free energy.
Heat Capacity	C_p	Differential Scanning Calorimetry (DSC) or Computational	Describes how the molecule's temperature changes with the addition of heat.

Data from the NIST Chemistry WebBook for related structures like propylamine and piperidine can serve as a baseline for comparison.^{[9][10][11][12]} For instance, experimental studies on methylpiperidines have reported gaseous enthalpies of formation ranging from -59.1 to -111.2 kJ·mol⁻¹.^{[5][6]} It is expected that **1-Piperidin-1-ylmethyl-propylamine** will have a negative enthalpy of formation, indicating thermodynamic stability relative to its constituent elements.

Conclusion

A comprehensive understanding of the thermochemical properties of **1-Piperidin-1-ylmethyl-propylamine** is a prerequisite for its advancement as a drug candidate. This guide has outlined a dual-pronged approach, combining rigorous experimental techniques with high-accuracy computational methods, to establish a reliable thermochemical profile. The synergy between bomb calorimetry and advanced computational models like G3MP2B3 provides a self-validating framework, ensuring the accuracy and trustworthiness of the data. The methodologies described herein represent the gold standard for thermochemical characterization in the pharmaceutical sciences.

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